molecular formula C7H9NO3 B14673415 2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid CAS No. 38197-76-1

2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid

Cat. No.: B14673415
CAS No.: 38197-76-1
M. Wt: 155.15 g/mol
InChI Key: ZCYKIZJKOUFPLP-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutene derivatives with methyl isocyanate in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The cyclobutene ring structure allows it to fit into enzyme active sites, altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid is unique due to its combination of a cyclobutene ring and a methylcarbamoyl group. This combination provides distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

CAS No.

38197-76-1

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-(methylcarbamoyl)cyclobutene-1-carboxylic acid

InChI

InChI=1S/C7H9NO3/c1-8-6(9)4-2-3-5(4)7(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

ZCYKIZJKOUFPLP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(CC1)C(=O)O

Origin of Product

United States

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